2-Methyl-4-(oxan-4-yloxy)aniline
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Overview
Description
2-Methyl-4-(oxan-4-yloxy)aniline is an organic compound that belongs to the class of aniline derivatives It is characterized by the presence of a methyl group at the second position and an oxan-4-yloxy group at the fourth position of the aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-(oxan-4-yloxy)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-methyl-4-nitroaniline with oxan-4-ol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration of 2-methylaniline followed by reduction to obtain the corresponding amine. The oxan-4-yloxy group can then be introduced through a nucleophilic substitution reaction under optimized conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-4-(oxan-4-yloxy)aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert nitro derivatives of this compound back to the amine form using reducing agents like sodium borohydride or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, catalytic hydrogenation.
Substitution: Various electrophiles in the presence of catalysts or bases.
Major Products Formed
The major products formed from these reactions include quinone derivatives, reduced amines, and various substituted aniline derivatives depending on the specific reagents and conditions used .
Scientific Research Applications
2-Methyl-4-(oxan-4-yloxy)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a building block in the development of new materials.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-4-(oxan-4-yloxy)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxan-4-yloxy group can enhance the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(oxan-4-yloxy)aniline: Unique due to the presence of both a methyl and an oxan-4-yloxy group.
2-Methyl-4-(methoxy)aniline: Similar structure but with a methoxy group instead of oxan-4-yloxy.
2-Methyl-4-(ethoxy)aniline: Contains an ethoxy group, differing in the length and structure of the alkoxy substituent.
Uniqueness
This compound is unique due to the specific combination of substituents on the aniline ring, which can influence its chemical reactivity and biological activity. The oxan-4-yloxy group provides distinct steric and electronic properties compared to other alkoxy groups, potentially leading to different interactions and applications .
Properties
IUPAC Name |
2-methyl-4-(oxan-4-yloxy)aniline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9-8-11(2-3-12(9)13)15-10-4-6-14-7-5-10/h2-3,8,10H,4-7,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZGZQYUGLQBHSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCOCC2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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